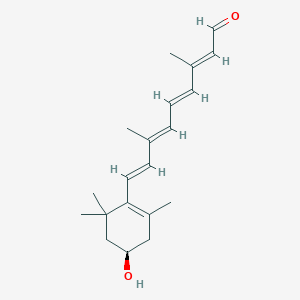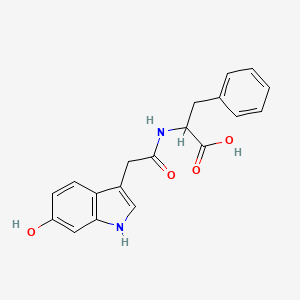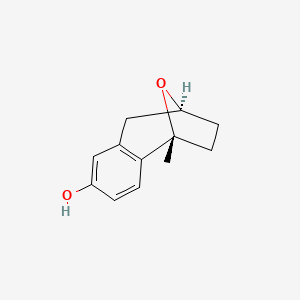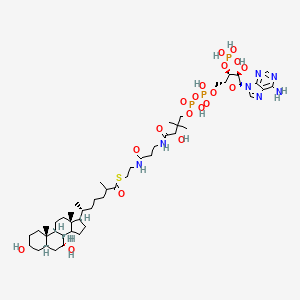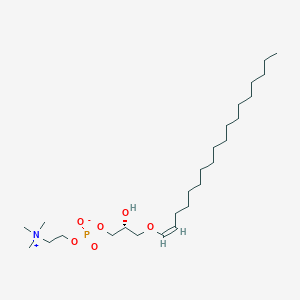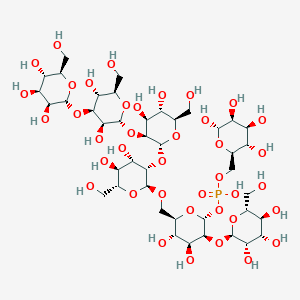
2,3-Dichloromuconic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dichloromuconic acid is a dichloromuconic acid in which the two chloro groups are placed at positions 2 and 3. It is a conjugate acid of a 2,3-dichloromuconate(2-).
Applications De Recherche Scientifique
Environmental Impact and Toxicology
- 2,4-Dichlorophenoxyacetic acid, a related compound to 2,3-dichloromuconic acid, is a widely-used herbicide in agriculture. Its toxicity and impact on the environment, including water contamination, have been studied extensively, revealing the need for efficient removal methods and assessment of exposure in humans and other species (Zuanazzi et al., 2020).
Biodegradation and Metabolic Pathways
- Research on the metabolism of 2,4-dichlorophenoxyacetic acid by various microorganisms has led to the discovery of degradation pathways. For instance, an Arthrobacter species can convert chlorocatechols to dichloromuconic acids, demonstrating a potential pathway for environmental remediation of chlorinated compounds (Tiedje et al., 1969).
Advanced Oxidation Processes
- The study of advanced oxidation processes, like the catalytic degradation of 2,4-dichlorophenoxyacetic acid, has contributed to the understanding of how similar compounds, including 2,3-dichloromuconic acid, might be efficiently removed from the environment. These processes involve the use of catalysts like nano-Fe2O3 activated peroxymonosulfate (Jaafarzadeh et al., 2017).
Photodegradation and Catalytic Activity
- Photocatalytic degradation using materials like Fe3O4@WO3/SBA-15 under UV irradiation has been explored for compounds like 2,4-dichlorophenoxyacetic acid. This research provides insights into potential methods for the degradation of 2,3-dichloromuconic acid in contaminated water resources (Lima et al., 2020).
Plant Metabolism and Growth Effects
- Research into the effects of compounds like 2,4-dichlorophenoxyacetic acid on plant metabolism and growth can shed light on the impact of similar compounds, including 2,3-dichloromuconic acid. These studies explore how herbicides affect vegetative growth, fruit anatomy, and seed setting in plants (Gelmesa et al., 2013).
Propriétés
Numéro CAS |
114449-10-4 |
|---|---|
Nom du produit |
2,3-Dichloromuconic acid |
Formule moléculaire |
C6H4Cl2O4 |
Poids moléculaire |
211 g/mol |
Nom IUPAC |
2,3-dichlorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H4Cl2O4/c7-3(1-2-4(9)10)5(8)6(11)12/h1-2H,(H,9,10)(H,11,12) |
Clé InChI |
SOSGLWHQVQUMLM-UHFFFAOYSA-N |
SMILES |
C(=CC(=O)O)C(=C(C(=O)O)Cl)Cl |
SMILES canonique |
C(=CC(=O)O)C(=C(C(=O)O)Cl)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,6-Difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine](/img/structure/B1263068.png)

